Product packaging for ethyl 2-(6-amino-1H-indazol-1-yl)acetate(Cat. No.:CAS No. 624720-35-0)

ethyl 2-(6-amino-1H-indazol-1-yl)acetate

Cat. No.: B2434634
CAS No.: 624720-35-0
M. Wt: 219.244
InChI Key: ZYBYZSAATYCNMG-UHFFFAOYSA-N
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Description

Ethyl 2-(6-amino-1H-indazol-1-yl)acetate (CAS 624720-35-0) is a high-value chemical building block specifically designed for research and development, particularly in medicinal chemistry and drug discovery. This compound, with a molecular formula of C 11 H 13 N 3 O 2 and a molecular weight of 219.24 g/mol, features an indazole scaffold substituted with an amino group and an ethyl acetate side chain . The presence of the reactive 6-amino group makes it a versatile intermediate for further functionalization, enabling the synthesis of more complex molecules for biological screening . Its primary research application lies in its use as a key precursor for the development of potential pharmaceutical candidates. The structural motif of the indazole core is of significant interest in the design of compounds for various therapeutic areas. Researchers utilize this ester-protected intermediate to synthesize the corresponding carboxylic acid, 2-(6-amino-1H-indazol-1-yl)acetic acid (CAS 938514-11-5), which can be further coupled to create novel chemical entities . The compound is characterized by its SMILES string, CCOC(=O)CN1C2=C(C=CC(=C2)N)C=N1, which provides a definitive representation of its molecular structure . This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or any other human use. Researchers can access batch-specific documentation and Certificates of Analysis (COA) to ensure quality and consistency in their experimental work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O2 B2434634 ethyl 2-(6-amino-1H-indazol-1-yl)acetate CAS No. 624720-35-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(6-aminoindazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-2-16-11(15)7-14-10-5-9(12)4-3-8(10)6-13-14/h3-6H,2,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBYZSAATYCNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC(=C2)N)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Role in Medicinal Chemistry

As a Key Intermediate in the Synthesis of Bioactive Molecules

This compound is a valuable building block because its two functional groups—the 6-amino group and the ethyl acetate (B1210297) side chain—can be independently and selectively modified. The primary aromatic amine is a versatile functional handle that can participate in a wide range of reactions, including amide bond formation, sulfonamide synthesis, and reductive amination. These reactions allow for the introduction of diverse chemical groups, enabling medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound. By varying the substituents attached to the 6-amino position, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

Application in the Development of Kinase Inhibitors

The 6-amino-1H-indazole scaffold is a well-established core structure in the design of kinase inhibitors. The nitrogen atoms in the indazole ring often act as hydrogen bond donors and acceptors, anchoring the molecule into the hinge region of the kinase ATP-binding site.

A prominent example of a therapeutic agent built upon this core is CFI-400945 , a potent and selective inhibitor of Polo-like kinase 4 (PLK4), which has been investigated as a treatment for advanced solid tumors. wipo.intunifiedpatents.com The synthesis of CFI-400945 and other related kinase inhibitors utilizes the 6-amino-1H-indazole framework as the central scaffold. scielo.brsigmaaldrich.com this compound provides an ideal starting point for generating libraries of such inhibitors. The 6-amino group can be functionalized to interact with specific amino acid residues within the kinase active site or to extend into solvent-exposed regions, which can enhance selectivity and improve physical properties. The ethyl acetate group at the N1 position can also be modified or hydrolyzed to a carboxylic acid, providing another point for chemical diversification.

Conclusion

Ethyl 2-(6-amino-1H-indazol-1-yl)acetate represents a specialized yet highly significant molecule within the broader field of indazole chemistry. While not a drug itself, its importance lies in its role as a versatile and strategically designed intermediate. Its synthesis from readily available starting materials and the presence of two distinct functional handles make it an invaluable tool for medicinal chemists. The successful application of the 6-amino-1H-indazole scaffold in the development of potent kinase inhibitors like CFI-400945 underscores the critical contribution of such building blocks to the creation of next-generation targeted therapies for cancer and other diseases.

Table of Compounds

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 2-(6-amino-1H-indazol-1-yl)acetate?

  • Methodological Answer : The compound is typically synthesized via alkylation of 6-amino-1H-indazole with ethyl 2-chloroacetate under basic conditions. For example, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the reaction at elevated temperatures (60–80°C) for 5–8 hours . Optimization includes monitoring reaction progress via TLC or HPLC to ensure complete substitution.
Reaction Parameters Conditions
SolventDMF
BaseK₂CO₃
Temperature60–80°C
Reaction Time5–8 hours

Q. How is the purity of this compound validated in research?

  • Methodological Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (¹H/¹³C). For example, ¹H NMR should show characteristic signals: δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (OCH₂), and aromatic protons at δ 6.5–8.0 ppm . Mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 234.11 for C₁₁H₁₂N₃O₂⁺) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Safety Data Sheets (SDS) recommend using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation/ingestion. Ethyl 2-(5-nitro-1H-indol-1-yl)acetate analogs require documentation of hazards, emergency contact protocols, and disposal via certified waste management .

Advanced Research Questions

Q. How can reaction parameters be optimized for alkylation of 6-amino-1H-indazole?

  • Methodological Answer : Factorial design experiments (e.g., Taguchi or Box-Behnken) systematically vary parameters:

  • Factors : Solvent polarity, base strength, temperature, molar ratios.
  • Response : Yield, purity, reaction time.
    Statistical software (e.g., Minitab) identifies optimal conditions. For example, DMF with K₂CO₃ at 70°C maximizes yield (≥85%) while minimizing byproducts .

Q. What advanced techniques confirm the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural data. Key parameters include:

  • Space group : Triclinic P1 or monoclinic systems.
  • Bond lengths : C–N (1.33–1.38 Å), C–O (1.21 Å).
  • R factor : ≤0.05 for high accuracy .
    Computational tools (Mercury, Olex2) visualize H-bonding (e.g., N–H⋯O) and π-π stacking .

Q. How to resolve discrepancies in spectroscopic data between experimental and computational models?

  • Methodological Answer : Cross-validate using:

  • DFT calculations : Gaussian or ORCA software predicts NMR/IR spectra.
  • Experimental validation : Adjust for solvent effects (e.g., DMSO-d₆ shifts).
    Discrepancies in aromatic proton shifts may arise from tautomerism or crystal packing, requiring combined XRD and NMR analysis .

Q. What mechanistic insights exist for the alkylation of indazole derivatives?

  • Methodological Answer : The reaction proceeds via SN2 mechanism, where the indazole nitrogen attacks the electrophilic carbon of ethyl 2-chloroacetate. Kinetic studies (e.g., Eyring plots) confirm activation energy (ΔG‡ ≈ 80–90 kJ/mol). Competing pathways (e.g., O- vs. N-alkylation) are minimized using bulky bases like K₂CO₃ .

Data Contradiction Analysis

Q. Conflicting yields reported for similar alkylation reactions: How to address this?

  • Methodological Answer : Variability arises from:

  • Impurities in starting materials : Use HPLC-grade reagents.
  • Moisture sensitivity : Conduct reactions under inert atmosphere (N₂/Ar).
  • Scale effects : Pilot studies (1–5 mmol) vs. bulk synthesis (≥50 mmol) may require adjusted stoichiometry .

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